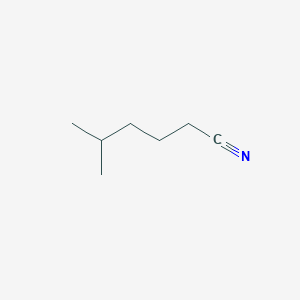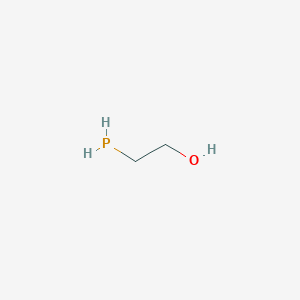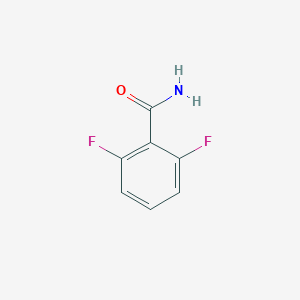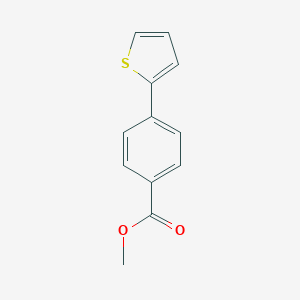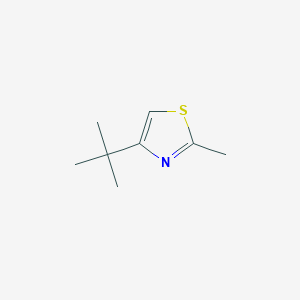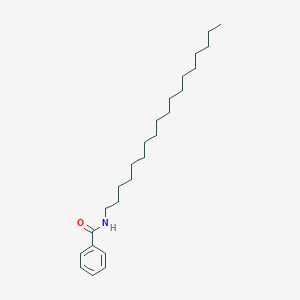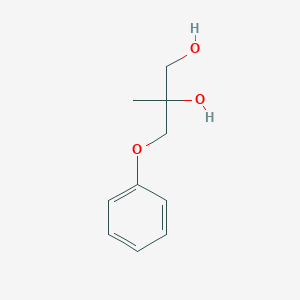
2-methyl-3-phenoxypropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenoxypropane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes both phenoxy and diol functional groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methyl-3-phenoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1,3-propanediol with phenol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, 2-methyl-1,3-propanediol and phenol, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated and stirred continuously, allowing for efficient production of the desired compound. The final product is separated and purified using techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-phenoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-methyl-3-phenoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The diol functional group allows the compound to form hydrogen bonds, enhancing its solubility and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a simpler structure, lacking the phenoxy group.
3-Phenoxy-1,2-propanediol: Another related compound, differing by the position of the methyl group.
Uniqueness
2-methyl-3-phenoxypropane-1,2-diol is unique due to the presence of both phenoxy and diol functional groups, which confer distinct chemical and physical properties. This dual functionality makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
15895-54-2 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
Clé InChI |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
SMILES canonique |
CC(CO)(COC1=CC=CC=C1)O |
Synonymes |
2-Methyl-3-phenoxy-1,2-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


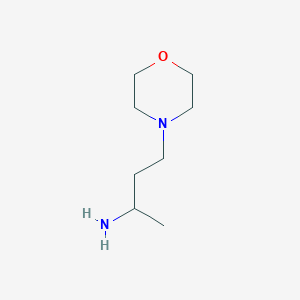
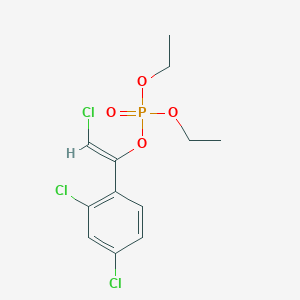
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

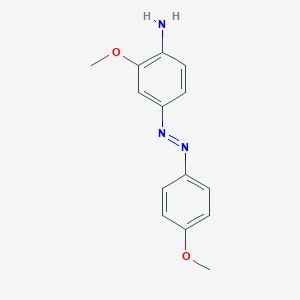

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
